molecular formula ClHO B089184 protio hypochlorite CAS No. 13770-22-4

protio hypochlorite

Cat. No. B089184
Key on ui cas rn: 13770-22-4
M. Wt: 52.46 g/mol
InChI Key: QWPPOHNGKGFGJK-WWXGHNMISA-N
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Patent
US04048240

Procedure details

In moisture, trichloroisocyanuric acid is slightly soluble (1.5-2 gr/100 gr H2O) and gives off hypochlorous acid, mono and di-chloroisocyanuric acid and isocyanuric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][N:2]1[C:7](=[O:8])[N:6](Cl)[C:5](=[O:10])[N:4](Cl)[C:3]1=[O:12].[OH2:13]>>[Cl:1][OH:13].[NH:2]1[C:7](=[O:8])[NH:6][C:5](=[O:10])[NH:4][C:3]1=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClO
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04048240

Procedure details

In moisture, trichloroisocyanuric acid is slightly soluble (1.5-2 gr/100 gr H2O) and gives off hypochlorous acid, mono and di-chloroisocyanuric acid and isocyanuric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][N:2]1[C:7](=[O:8])[N:6](Cl)[C:5](=[O:10])[N:4](Cl)[C:3]1=[O:12].[OH2:13]>>[Cl:1][OH:13].[NH:2]1[C:7](=[O:8])[NH:6][C:5](=[O:10])[NH:4][C:3]1=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClO
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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